

# Chemical properties of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

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## Technical Guide: Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and purification of **Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate**. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed procedural information and a summary of key molecular characteristics.

## Core Chemical Properties

**Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate** is a heterocyclic compound incorporating a pyrimidine ring attached to a piperidine-4-carboxylate ester moiety. While comprehensive experimental data is not widely available in public databases, the following table summarizes its known and predicted properties.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>17</sub> N <sub>3</sub> O <sub>2</sub>	PubChem
Molecular Weight	235.28 g/mol	[1]
Appearance	Colorless oil	ChemicalBook
Mass Spectrum (ESI+)	[M + H] <sup>+</sup> = 236.0	ChemicalBook
Predicted Boiling Point	373.4 ± 52.0 °C	ChemDad
Predicted Density	1.163 ± 0.06 g/cm <sup>3</sup>	ChemDad
CAS Number	111247-60-0	[1]

Note: Boiling point and density are computationally predicted and have not been experimentally verified in the cited sources.

## Synthesis and Purification

The synthesis of **Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate** is achieved through a nucleophilic aromatic substitution reaction.

## Experimental Protocol: Synthesis

Materials:

- 2-Chloropyrimidine (1.0 eq)
- Ethyl 4-piperidinecarboxylate (1.5 eq)
- Toluene (Anhydrous)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Chloropyrimidine (2.28 g, 20 mmol) and Ethyl 4-piperidinecarboxylate (4.72 g, 30 mmol) in toluene (10 mL).[2]
- Heat the reaction mixture to reflux and maintain for 18 hours under an inert atmosphere.[2]

- Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, allow the mixture to cool to room temperature.[\[2\]](#)

## Experimental Protocol: Purification

Materials:

- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Silica gel for column chromatography
- Petroleum ether

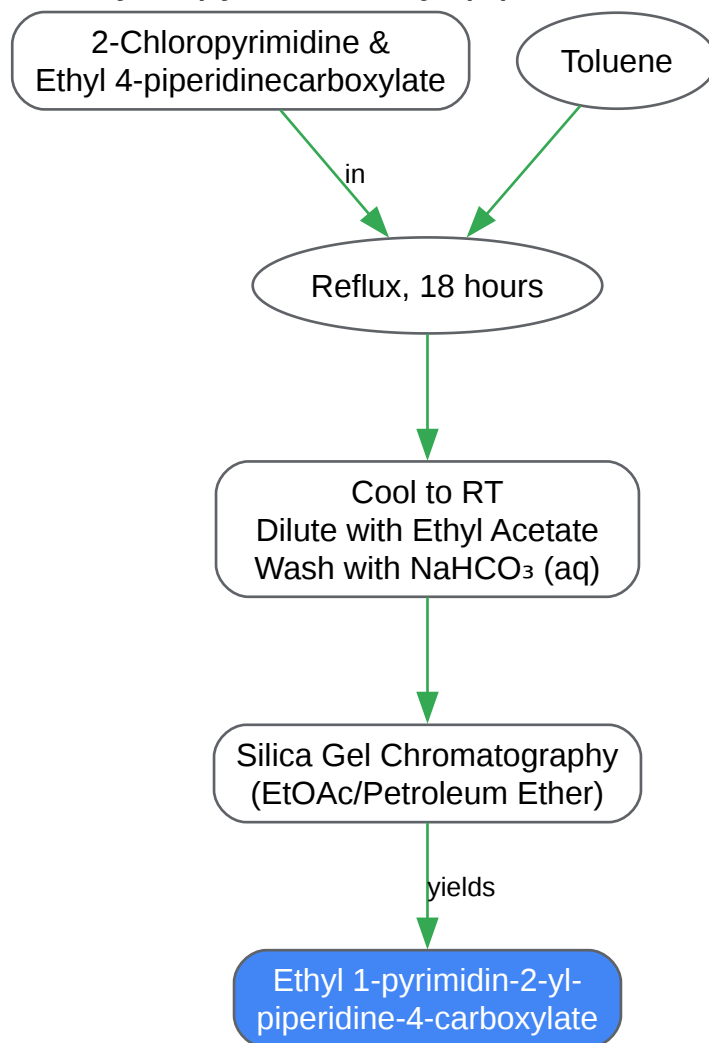
Procedure:

- Dilute the cooled reaction mixture with ethyl acetate.[\[2\]](#)
- Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components.[\[2\]](#)
- Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
- Remove the solvent under reduced pressure to obtain the crude product.[\[2\]](#)
- Purify the residue by flash chromatography on a silica gel column.[\[2\]](#)
- Elute the column with a mixture of ethyl acetate and petroleum ether (40:60, v/v) to afford the pure **Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate** as a colorless oil. The reported yield is 81%.[\[2\]](#)

## Visualized Workflows

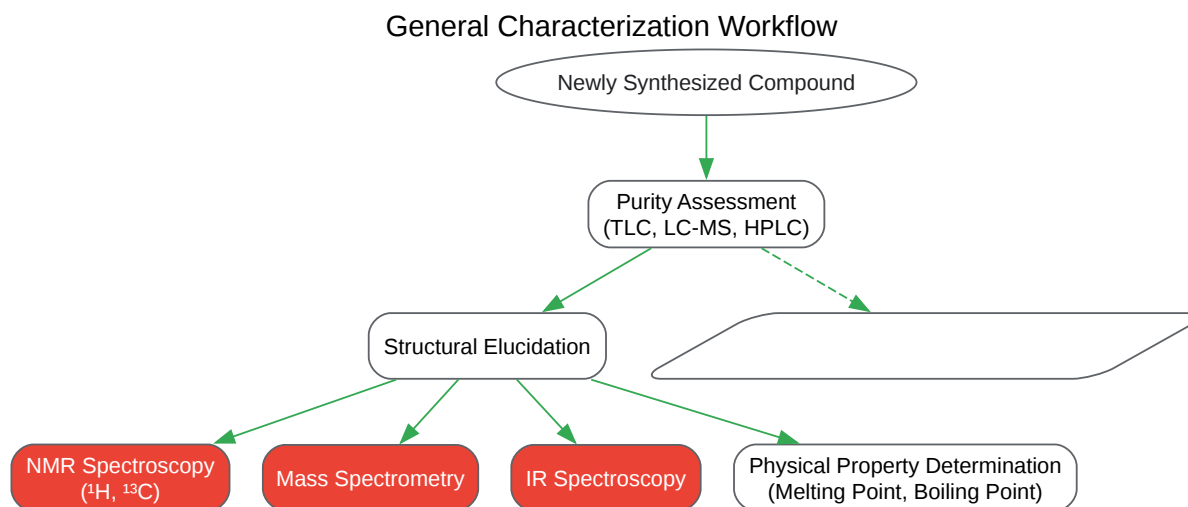
The following diagrams illustrate the synthesis process and a general workflow for the characterization of a newly synthesized compound.

## Synthesis of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate



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Caption: Synthetic route for **Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate**.



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## References

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